molecular formula C9H6FNOS2 B187529 3-(3-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 56676-50-7

3-(3-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B187529
CAS RN: 56676-50-7
M. Wt: 227.3 g/mol
InChI Key: VXWKCDITSXADSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as FPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPTH is a thiazolidinone derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

FPTH has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of the NF-κB pathway, which is involved in the regulation of immune responses. FPTH has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the activity of the proteasome, which is involved in the degradation of proteins.

Mechanism Of Action

The mechanism of action of FPTH is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cellular signaling and regulation. FPTH has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins, and the NF-κB pathway, which is involved in the regulation of immune responses.

Biochemical And Physiological Effects

FPTH has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. FPTH has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. In addition, FPTH has been found to exhibit anti-inflammatory properties by inhibiting the activity of the NF-κB pathway.

Advantages And Limitations For Lab Experiments

One of the advantages of using FPTH in lab experiments is its ability to inhibit the activity of various enzymes and pathways involved in cellular signaling and regulation. This makes it a potentially useful compound for drug discovery and development. However, one of the limitations of using FPTH in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several potential future directions for research on FPTH. One area of research could be the development of more efficient synthesis methods for FPTH, which could improve the yield and purity of the compound. Another area of research could be the exploration of FPTH's potential applications in the treatment of viral infections, as it has been shown to exhibit anti-viral properties. Additionally, further research could be conducted to better understand the mechanism of action of FPTH and its potential applications in drug discovery and development.

Synthesis Methods

The synthesis of FPTH involves the reaction of 3-fluorobenzaldehyde with thiourea in the presence of acetic acid. The resulting product is then treated with chloroacetyl chloride to form the thiazolidinone ring. The final compound is obtained by the addition of sodium ethoxide to the reaction mixture. The overall yield of the synthesis is around 60%.

properties

CAS RN

56676-50-7

Product Name

3-(3-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Molecular Formula

C9H6FNOS2

Molecular Weight

227.3 g/mol

IUPAC Name

3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H6FNOS2/c10-6-2-1-3-7(4-6)11-8(12)5-14-9(11)13/h1-4H,5H2

InChI Key

VXWKCDITSXADSD-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)F

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)F

Other CAS RN

56676-50-7

solubility

1 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.